Dimethyl 5-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methylthiophene-2,4-dicarboxylate Dimethyl 5-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methylthiophene-2,4-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 612044-99-2
VCID: VC21422450
InChI: InChI=1S/C20H24N2O7S2/c1-13-16(18(23)28-3)20(30-17(13)19(24)29-4)31(25,26)22-11-9-21(10-12-22)14-7-5-6-8-15(14)27-2/h5-8H,9-12H2,1-4H3
SMILES: CC1=C(SC(=C1C(=O)OC)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)C(=O)OC
Molecular Formula: C20H24N2O7S2
Molecular Weight: 468.5g/mol

Dimethyl 5-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methylthiophene-2,4-dicarboxylate

CAS No.: 612044-99-2

Cat. No.: VC21422450

Molecular Formula: C20H24N2O7S2

Molecular Weight: 468.5g/mol

* For research use only. Not for human or veterinary use.

Dimethyl 5-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methylthiophene-2,4-dicarboxylate - 612044-99-2

Specification

CAS No. 612044-99-2
Molecular Formula C20H24N2O7S2
Molecular Weight 468.5g/mol
IUPAC Name dimethyl 5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-3-methylthiophene-2,4-dicarboxylate
Standard InChI InChI=1S/C20H24N2O7S2/c1-13-16(18(23)28-3)20(30-17(13)19(24)29-4)31(25,26)22-11-9-21(10-12-22)14-7-5-6-8-15(14)27-2/h5-8H,9-12H2,1-4H3
Standard InChI Key UFYAYQXZOHVCMT-UHFFFAOYSA-N
SMILES CC1=C(SC(=C1C(=O)OC)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)C(=O)OC
Canonical SMILES CC1=C(SC(=C1C(=O)OC)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)C(=O)OC

Introduction

Structural Characteristics and Identification

Chemical Structure and Composition

Dimethyl 5-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methylthiophene-2,4-dicarboxylate features several key structural components that define its chemical identity. The molecule contains a substituted thiophene ring as its core structure, with three primary functional groups attached: a sulfonyl group linked to a 4-(2-methoxyphenyl)piperazine moiety, and two methyl ester groups (dimethyl dicarboxylate) at positions 2 and 4 of the thiophene ring. Additionally, a methyl group is present at position 3 of the thiophene ring, contributing to the compound's structural complexity and potential reactivity patterns.

Key Structural Components

The compound can be broken down into the following key structural components:

  • Thiophene core: A five-membered aromatic heterocycle containing a sulfur atom

  • 3-Methylthiophene substitution: Methyl group at position 3 of the thiophene ring

  • Dimethyl dicarboxylate groups: Methyl ester functionalities at positions 2 and 4

  • Sulfonyl linker: SO₂ group connecting the thiophene and piperazine portions

  • 4-(2-Methoxyphenyl)piperazine: A piperazine ring with a 2-methoxyphenyl substituent

Structural Comparison with Related Compounds

Several structurally related compounds provide context for understanding our target molecule. For instance, the compound 1-({[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one shares the 4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl moiety with our target compound . This structural similarity suggests potential comparable interactions with biological targets, particularly those involving the piperazine and methoxyphenyl groups which are often associated with central nervous system activity.

Physical and Chemical Properties

Predicted Physicochemical Parameters

Based on the compound's structure and comparison with similar molecules, several physicochemical properties can be estimated. The table below provides predicted values for key parameters:

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC₂₀H₂₄N₂O₇S₂Structural analysis
Molecular WeightApproximately 468 g/molCalculated from formula
LogP~3.5-4.5Comparable to related compounds
Hydrogen Bond Acceptors9Counting O and N atoms
Polar Surface Area~110-130 ŲEstimated from functional groups
SolubilityPoor water solubility, good in organic solventsBased on logP value

The estimated logP value suggests moderately lipophilic character, which may influence the compound's membrane permeability and distribution in biological systems. The presence of multiple hydrogen bond acceptors indicates potential for specific interactions with biological targets.

Structural Features Influencing Reactivity

The thiophene core of the molecule contributes aromaticity and provides a rigid scaffold that can influence the compound's three-dimensional conformation. Thiophene derivatives often exhibit distinct reactivity patterns compared to benzene analogs, with increased reactivity toward electrophilic substitution at specific positions . The presence of electron-withdrawing carboxylate groups would likely decrease the electron density in the thiophene ring, potentially affecting its reactivity profile.

The sulfonyl group serves as an important structural linker with distinctive electronic properties. This functional group is commonly found in medicinal chemistry, where it often contributes to favorable pharmacokinetic properties and target binding. The two methyl ester groups provide potential sites for hydrolysis in physiological conditions, which could be relevant for prodrug applications or metabolic considerations.

Synthesis and Characterization

Analytical Characterization Methods

Standard analytical techniques applicable to this compound would include:

  • Spectroscopic methods:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR for structural confirmation

    • Infrared Spectroscopy (IR): Identification of functional groups

    • Mass Spectrometry (MS): Molecular weight confirmation and fragmentation pattern analysis

  • Chromatographic methods:

    • High-Performance Liquid Chromatography (HPLC): Purity assessment

    • Thin-Layer Chromatography (TLC): Reaction monitoring

  • Physicochemical characterization:

    • Melting point determination

    • Solubility profiling in various solvents

    • Stability studies under different conditions

Similar compounds have been characterized using spectral data including FT-IR, ¹H NMR, ¹³C NMR, and MS, as mentioned in the search results .

Structure-Activity Relationships and Drug Design Considerations

Pharmacophore Features

The structure of Dimethyl 5-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methylthiophene-2,4-dicarboxylate contains several pharmacophore features that may contribute to potential biological activity:

  • The 2-methoxyphenyl group: Often associated with interactions at various receptor binding sites

  • The piperazine ring: A privileged structure in medicinal chemistry that can serve as both a hydrogen bond acceptor and donor

  • The sulfonyl group: Capable of forming hydrogen bonds and contributing to specific conformational preferences

  • The thiophene ring: A bioisostere of benzene with distinct electronic properties

  • The ester groups: Potential hydrogen bond acceptors that may also serve as sites for metabolic modification

These features collectively define a three-dimensional pharmacophore that could determine the compound's specificity for biological targets.

Drug-Like Properties and Lipinski's Rule of Five

Evaluating the compound against Lipinski's Rule of Five criteria:

ParameterValue for Target CompoundLipinski's CriteriaCompliance
Molecular Weight~468 g/mol<500 g/molYes
LogP~3.5-4.5 (estimated)≤5Yes
H-Bond Donors0≤5Yes
H-Bond Acceptors9≤10Yes

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